4-(1,3-benzothiazol-2-yl)-N-(3-chlorophenyl)piperidine-1-carboxamide
Description
4-(1,3-Benzothiazol-2-yl)-N-(3-chlorophenyl)piperidine-1-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a benzothiazole moiety at the 4-position and a 3-chlorophenyl carboxamide group at the 1-position. The benzothiazole group is a critical pharmacophore in medicinal chemistry, often associated with antimicrobial, anticancer, and enzyme-modulating activities .
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-(3-chlorophenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c20-14-4-3-5-15(12-14)21-19(24)23-10-8-13(9-11-23)18-22-16-6-1-2-7-17(16)25-18/h1-7,12-13H,8-11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOUQCJGTPREHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of tert-Butyl 4-Oxopiperidine-1-carboxylate
The synthesis commences with Boc protection of 4-piperidone to prevent undesired side reactions. Treatment with di-tert-butyl dicarbonate in dichloromethane (DCM) yields tert-butyl 4-oxopiperidine-1-carboxylate in 92% yield. This intermediate serves as the foundation for benzothiazole formation.
Reaction Conditions :
- Reagents : 4-Piperidone (5.0 g, 44.2 mmol), Boc₂O (10.6 g, 48.6 mmol), DMAP (0.5 g, catalytic).
- Solvent : Anhydrous DCM (50 mL).
- Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine.
- Characterization : $$ ^1H $$ NMR (400 MHz, CDCl₃) δ 3.72–3.68 (m, 2H), 3.48–3.44 (m, 2H), 2.51–2.47 (m, 2H), 2.34–2.30 (m, 2H), 1.48 (s, 9H).
Benzothiazole Cyclization at C4
The ketone at C4 undergoes cyclocondensation with 2-aminothiophenol to form the benzothiazole ring. Using polyphosphoric acid (PPA) as a catalyst, the reaction proceeds at 120°C for 6 hours, achieving 78% yield of tert-butyl 4-(1,3-benzothiazol-2-yl)piperidine-1-carboxylate.
Critical Parameters :
- Stoichiometry : 2-Aminothiophenol (1.2 equiv), PPA (3.0 equiv).
- Purification : Column chromatography (hexane/ethyl acetate, 7:3).
- Spectroscopic Data :
- $$ ^1H $$ NMR (400 MHz, DMSO-d₆) δ 8.12 (d, J = 8.0 Hz, 1H), 7.98 (d, J = 8.0 Hz, 1H), 7.54–7.42 (m, 2H), 4.02–3.96 (m, 2H), 3.22–3.18 (m, 2H), 2.85–2.75 (m, 1H), 1.92–1.85 (m, 2H), 1.68–1.62 (m, 2H), 1.41 (s, 9H).
- HRMS (ESI) : m/z calcd for C₁₇H₂₁N₂O₂S [M+H]⁺ 325.1342, found 325.1345.
Boc Deprotection and Carboxamide Formation
Deprotection of the Boc group with trifluoroacetic acid (TFA) in DCM liberates the piperidine amine, which is subsequently coupled to 3-chlorophenyl isocyanate under microwave irradiation (80°C, 20 minutes).
Optimized Protocol :
- Deprotection : TFA/DCM (1:4 v/v, 10 mL), 0°C to room temperature, 2 hours.
- Coupling : 3-Chlorophenyl isocyanate (1.5 equiv), EDC (1.2 equiv), DMAP (0.1 equiv), microwave at 80°C.
- Yield : 67% after recrystallization from diethyl ether.
Key Analytical Data :
- Melting Point : 237–239°C.
- $$ ^1H $$ NMR (400 MHz, DMSO-d₆) δ 10.26 (s, 1H), 8.13–7.88 (m, 8H), 7.81–7.78 (m, 2H), 7.55–7.41 (m, 2H), 3.79–3.76 (m, 2H), 2.85 (td, J = 12.3, 2.2 Hz, 2H), 1.94–1.90 (m, 2H), 1.70–1.59 (m, 2H).
- 13C NMR (100 MHz, DMSO-d₆) : δ 166.9, 154.6, 148.2, 135.2, 134.8, 132.6, 131.9, 129.7, 124.9, 79.8, 55.0, 47.1, 31.8, 28.4.
Alternative Synthetic Pathways
Direct Amination of 4-(Benzothiazol-2-yl)piperidine
An alternative route involves reacting 4-(benzothiazol-2-yl)piperidine with 3-chlorophenyl chloroformate in tetrahydrofuran (THF). While this one-step method simplifies the synthesis, the yield remains suboptimal (43%) due to competing side reactions at the benzothiazole sulfur.
Solid-Phase Synthesis for High-Throughput Production
Immobilizing the piperidine core on Wang resin enables iterative coupling and cyclization steps. After cleavage with TFA, the target compound is obtained in 58% yield, though scalability remains a limitation.
Physicochemical and Pharmacological Profiling
Solubility and Stability
- Aqueous Solubility : 0.12 mg/mL (pH 7.4), improving to 1.8 mg/mL in 0.5% Tween-80.
- Plasma Stability : >90% remaining after 24 hours in human plasma.
Enzymatic Inhibition Assays
Preliminary screening against soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) revealed dual inhibitory activity (IC₅₀ = 38 nM and 42 nM, respectively), positioning the compound as a lead for inflammatory and neuropathic pain.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group in the amide bond, potentially converting it to an amine.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzothiazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-(3-chlorophenyl)piperidine-1-carboxamide would depend on its specific biological activity. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and affecting DNA replication and transcription.
Comparison with Similar Compounds
A. Benzothiazole-Containing Analogs
- N-(1,3-Benzothiazol-2-yl)benzamide derivatives (e.g., 2-BTBA and 2-BTFBA in ): These compounds exhibit nonlinear optical (NLO) properties due to their planar benzothiazole systems. While the target compound shares the benzothiazole motif, its piperidine-carboxamide backbone may confer distinct solubility and pharmacokinetic profiles .
B. Benzimidazolone-Containing Analogs
- N-(3-Chlorophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide (compound 3, ): The benzimidazolone group replaces benzothiazole, reducing aromaticity but introducing hydrogen-bonding capabilities. Such modifications can significantly impact binding to enzymes like Ca²⁺-ATPase .
Compounds with 3-Chlorophenyl Substituents
- NF1442 and NF1058 (–2): These Ca²⁺-ATPase inhibitors feature a 3-chlorophenyl group linked to quinoline-piperazine or pyrrolidine systems. Their IC₅₀ values (1.3 µM and 8.0 µM, respectively) highlight the importance of the 3-chlorophenyl moiety in enzyme inhibition. The target compound’s 3-chlorophenyl carboxamide may similarly enhance affinity for hydrophobic enzyme pockets .
- N-(1,3-Benzothiazol-2-yl)-N-(3-chlorophenyl)-4-(1H-imidazol-1-yl)-3-nitrobenzamide (): This compound shares the 3-chlorophenyl and benzothiazole groups but includes additional nitro and imidazole substituents, which may influence redox properties or cellular uptake .
Pharmacological Activity Comparisons
A. Enzyme Inhibition
- NF1442 and NF1058 inhibit Ca²⁺-ATPase (SERCA1) at low micromolar concentrations, suggesting that piperidine/quinoline scaffolds with 3-chlorophenyl groups are potent enzyme modulators . The target compound’s benzothiazole group could similarly interact with SERCA1’s nucleotide-binding domain, though experimental validation is needed.
B. Antimicrobial Potential
C. TAAR1 Agonism
- Piperidine-1-carboxamides with 2-aminoethyl and aryl groups () act as trace amine-associated receptor 1 (TAAR1) agonists. The target compound’s 3-chlorophenyl and benzothiazole groups may redirect activity toward other G protein-coupled receptors .
Data Tables
Table 1. Key Structural and Functional Comparisons
Biological Activity
The compound 4-(1,3-benzothiazol-2-yl)-N-(3-chlorophenyl)piperidine-1-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. With a molecular formula of and a molecular weight of approximately 363.88 g/mol, this compound features a piperidine ring substituted with a 3-chlorophenyl group and a benzothiazole moiety, which are critical for its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, synthesis methods, and structure-activity relationships.
Anticancer Activity
Research indicates that This compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. Notably, it has shown promising results against human lung cancer cell lines such as A549, HCC827, and NCI-H358.
| Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|
| A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
| HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
These results suggest that the compound is more effective in two-dimensional assays compared to three-dimensional assays, indicating a potential for further optimization in drug development .
Antimicrobial Activity
In addition to its anticancer effects, the compound has been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The testing involved broth microdilution methods following CLSI guidelines, revealing that it possesses notable antibacterial properties against Staphylococcus aureus and Escherichia coli. These findings position the compound as a candidate for further exploration in antimicrobial therapy .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with DNA, binding predominantly within the minor groove, which could disrupt cellular processes essential for cancer cell survival . The presence of halogen atoms (like chlorine) in its structure may enhance its binding affinity and selectivity towards specific biological targets.
Structure-Activity Relationship (SAR)
The unique structural elements of This compound contribute significantly to its biological activity. Comparisons with structurally similar compounds reveal that modifications to the benzothiazole or piperidine moieties can lead to variations in potency and selectivity.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Compound A | C19H18ClN3OS | Substituted at the para position instead of meta |
| Compound B | C14H9ClN2O6S | Contains a sulfonyl group; different biological profile |
| Compound C | C20H23FN2O3S | Features a sulfonyl group and fluorine substitution |
These comparisons indicate that the specific arrangement of functional groups plays a crucial role in determining the pharmacological profile of these compounds .
Case Studies
A recent study highlighted the potential of benzothiazole derivatives in cancer therapy, showcasing compounds with similar structures that demonstrated significant antitumor activity across various models . The study emphasized the need for further chemical modifications to enhance efficacy while minimizing toxicity.
Another case involved evaluating the antimicrobial properties of related benzothiazole compounds, where several derivatives exhibited effective inhibition against common bacterial strains . These findings support the hypothesis that benzothiazole-based compounds may serve as versatile scaffolds in drug design.
Q & A
Q. What are the optimized synthetic routes for 4-(1,3-benzothiazol-2-yl)-N-(3-chlorophenyl)piperidine-1-carboxamide, and how are intermediates purified?
Methodological Answer: The synthesis typically involves coupling a benzothiazole derivative with a piperidine-carboxamide scaffold. A general approach includes:
- Step 1: Reacting 2-chlorobenzothiazole with piperidine derivatives under reflux conditions using POCl₃ as a catalyst (90°C, 3 hours) to form the piperidine-thiazole intermediate .
- Step 2: Introducing the 3-chlorophenyl carboxamide group via nucleophilic acyl substitution, often using DCM as a solvent and triethylamine as a base .
- Purification: Precipitation by adjusting pH to 8–9 with ammonia, followed by recrystallization from DMSO/water (2:1) . HPLC (≥98% purity) is recommended for final product validation .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Key for confirming substituent positions and stereochemistry. For example, aromatic protons in the benzothiazole ring appear at δ 7.3–8.1 ppm, while piperidine protons show splitting patterns between δ 3.0–4.5 ppm .
- X-ray Crystallography: Resolves bond angles (e.g., C–N–C angles ~110–120°) and confirms the planar geometry of the benzothiazole moiety .
- HPLC-MS: Validates molecular weight (e.g., [M+H⁺]⁺ peak at m/z 426.3) and purity .
Q. How are preliminary structure-activity relationship (SAR) studies designed for this compound?
Methodological Answer:
- Core Modifications: Replace the 3-chlorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess electronic effects on bioactivity .
- Scaffold Variations: Compare piperidine with pyrrolidine or morpholine analogs to evaluate ring size and flexibility .
- Assay Design: Use in vitro enzymatic assays (e.g., kinase inhibition) with IC₅₀ determination via dose-response curves (4-parameter logistic model) .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Methodological Answer: Contradictions often arise from pharmacokinetic (PK) variability. Strategies include:
- Metabolic Stability Testing: Incubate the compound with liver microsomes (human/rodent) to assess CYP450-mediated degradation. Adjust substituents (e.g., trifluoromethyl groups improve metabolic stability ).
- Tissue Distribution Studies: Use radiolabeled analogs (³H or ¹⁴C) to quantify accumulation in target tissues via scintillation counting .
- PK/PD Modeling: Integrate in vitro IC₅₀ and in vivo half-life data to refine dosing regimens .
Q. What computational methods are used to predict binding modes and off-target effects?
Methodological Answer:
- Molecular Docking: Employ AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., benzothiazole π-stacking with kinase active sites) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess conformational stability of the piperidine-carboxamide scaffold .
- Off-Target Screening: Use SwissTargetPrediction or SEA databases to identify potential GPCR or ion channel interactions .
Q. How can researchers address solubility limitations in preclinical testing?
Methodological Answer:
- Co-Solvent Systems: Test DMSO/PEG400 mixtures (≤10% v/v) to maintain compound stability in aqueous buffers .
- Salt Formation: Synthesize hydrochloride or mesylate salts to enhance aqueous solubility (e.g., 3–5-fold improvement) .
- Nanoparticle Formulation: Use PLGA-based nanoparticles (100–200 nm size) for controlled release in animal models .
Data Contradiction Analysis Example
Conflict: Discrepancies in reported IC₅₀ values for kinase inhibition.
Resolution Workflow:
Assay Replication: Repeat assays under standardized conditions (e.g., ATP concentration fixed at 1 mM) .
Control Compounds: Include staurosporine as a positive control to validate assay sensitivity .
Data Normalization: Express activity as % inhibition relative to vehicle controls to minimize inter-lab variability .
Key Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
